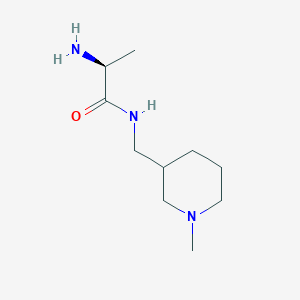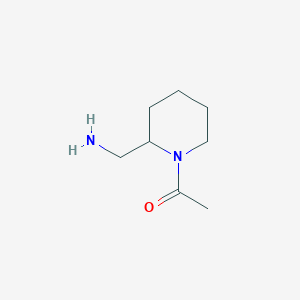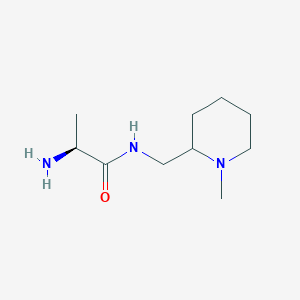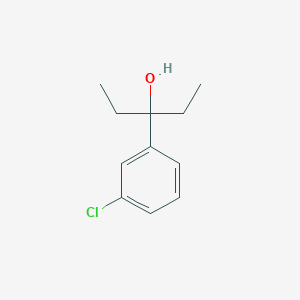
(S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Attachment of the Propionamide Moiety: The propionamide group is attached through amidation reactions, often using coupling reagents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide: The enantiomer of the compound, which may exhibit different biological activities.
N-(1-methyl-piperidin-3-ylmethyl)-propionamide: Lacks the amino group, resulting in different chemical and biological properties.
2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-butyramide: A homolog with an additional carbon in the side chain, affecting its reactivity and interactions.
Uniqueness
(S)-2-Amino-N-(1-methyl-piperidin-3-ylmethyl)-propionamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and selectivity. The presence of the piperidine ring and the propionamide moiety also contribute to its distinct chemical properties.
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)12-6-9-4-3-5-13(2)7-9/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJNRIDYTCYXGX-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1CCCN(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline](/img/structure/B7861265.png)
![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7861273.png)
![[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7861291.png)



![[(1-Methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7861331.png)






